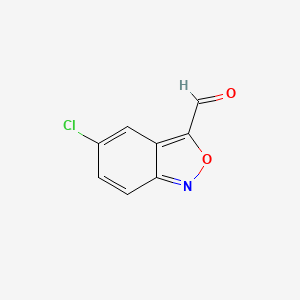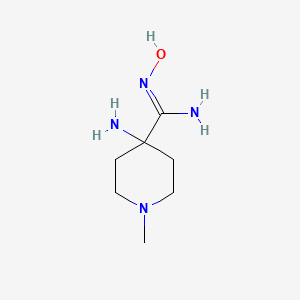
4-amino-N'-hydroxy-1-methylpiperidine-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide is an organic compound with the molecular formula C7H16N4O It is a derivative of piperidine, a six-membered heterocyclic amine, and contains functional groups such as an amino group, a hydroxy group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of 4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-1-methylpiperidine-4-carboxamide.
Reduction: Formation of 4-amino-1-methylpiperidine.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxy and amino groups can form hydrogen bonds with target molecules, while the carboximidamide group can participate in electrostatic interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1-methylpiperidine: A related compound with a hydroxy group but lacking the amino and carboximidamide groups.
1-methylpiperidine-4-carboxamide: A compound with a carboxamide group instead of the carboximidamide group.
4-amino-1-methylpiperidine: A compound with an amino group but lacking the hydroxy and carboximidamide groups.
Uniqueness
4-amino-N’-hydroxy-1-methylpiperidine-4-carboximidamide is unique due to the presence of all three functional groups (amino, hydroxy, and carboximidamide) in its structure. This combination of functional groups allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C7H16N4O |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
4-amino-N'-hydroxy-1-methylpiperidine-4-carboximidamide |
InChI |
InChI=1S/C7H16N4O/c1-11-4-2-7(9,3-5-11)6(8)10-12/h12H,2-5,9H2,1H3,(H2,8,10) |
InChI Key |
NBLLKGVYLNRXRX-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCC(CC1)(/C(=N/O)/N)N |
Canonical SMILES |
CN1CCC(CC1)(C(=NO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


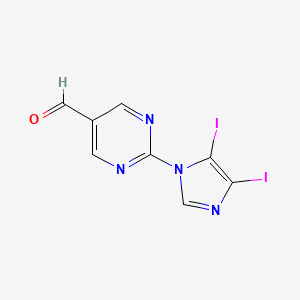

![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)
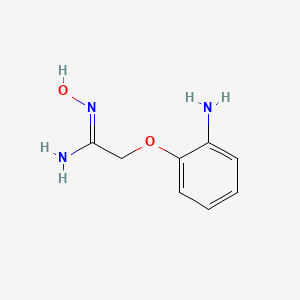
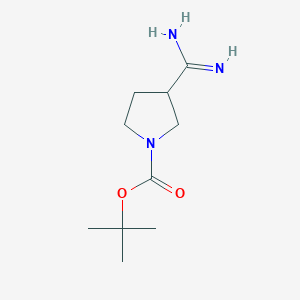



![3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B15273139.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B15273141.png)
![2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273145.png)
![1-[(1,3-Thiazol-5-ylmethyl)amino]propan-2-ol](/img/structure/B15273148.png)

